

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-nitropyrimidin-4-amine

Cat. No.: B1587186

[Get Quote](#)

Abstract

2-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical identity, and based on the analysis of related structures, explores its putative synthesis, physicochemical properties, and potential biological significance. The pyrimidine core is a prevalent scaffold in numerous therapeutic agents, suggesting that **2-Methoxy-5-nitropyrimidin-4-amine** could serve as a valuable building block for the synthesis of novel bioactive molecules. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding and a framework for future investigation of this compound.

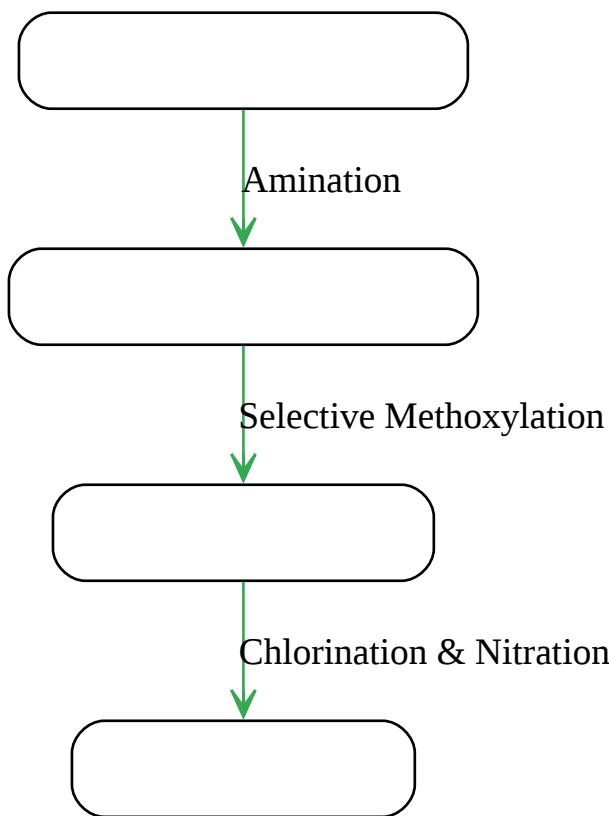
Chemical Identity and Physicochemical Properties

2-Methoxy-5-nitropyrimidin-4-amine is a heterocyclic aromatic compound. The structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and an amine group at the 4-position. These functional groups are expected to significantly influence the molecule's chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties of **2-Methoxy-5-nitropyrimidin-4-amine**

Identifier	Value	Source
IUPAC Name	2-Methoxy-5-nitropyrimidin-4-amine	-
CAS Number	304646-29-5	[1]
Molecular Formula	C ₅ H ₆ N ₄ O ₃	[1]
Molecular Weight	170.13 g/mol	[1]
Canonical SMILES	COC1=NC(=C(C=N1)N)--INVALID-LINK--[O-]	-

Note: Predicted physicochemical properties such as melting point, boiling point, and solubility are not available in public databases and would require experimental determination.


Potential Synthesis Strategies

While a specific, peer-reviewed synthesis for **2-Methoxy-5-nitropyrimidin-4-amine** is not readily available in the scientific literature, a plausible synthetic route can be postulated based on established pyrimidine chemistry. A potential strategy would involve a multi-step synthesis starting from a readily available pyrimidine precursor.

Hypothetical Synthetic Pathway

A logical approach would be the sequential introduction of the functional groups onto a pyrimidine core. This could involve the nitration of a 2-methoxy-4-aminopyrimidine precursor or the amination of a 4-chloro-2-methoxy-5-nitropyrimidine intermediate. The latter is a common strategy in pyrimidine chemistry, where the chloro group acts as a good leaving group for nucleophilic aromatic substitution.

Diagram 1: Hypothetical Retrosynthetic Analysis

[Click to download full resolution via product page](#)

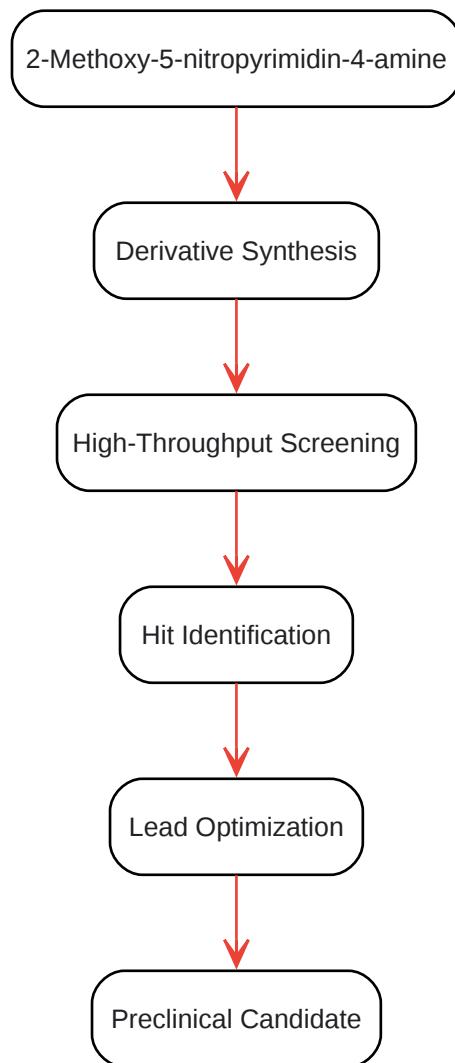
Caption: A possible retrosynthetic route for **2-Methoxy-5-nitropyrimidin-4-amine**.

Proposed Experimental Protocol

This is a generalized, theoretical protocol and would require significant experimental optimization.

- Nitration and Chlorination of a Pyrimidine Precursor: A suitable pyrimidine starting material, such as 2,4-dihydroxypyrimidine (uracil), could be subjected to nitration followed by chlorination using reagents like a mixture of nitric and sulfuric acids, and then phosphorus oxychloride, respectively, to yield 2,4-dichloro-5-nitropyrimidine.
- Selective Methoxylation: The more reactive chlorine at the 2-position of 2,4-dichloro-5-nitropyrimidine could be selectively substituted with a methoxy group using sodium methoxide in methanol at controlled temperatures. This would yield 4-chloro-2-methoxy-5-nitropyrimidine.

- Amination: The final step would involve the nucleophilic substitution of the remaining chlorine atom with an amino group. This could be achieved by reacting 4-chloro-2-methoxy-5-nitropyrimidine with ammonia in a suitable solvent, possibly under elevated temperature and pressure.


Self-Validation: Each step of the proposed synthesis would require rigorous purification and characterization of the intermediates and the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation would be essential.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics.^[2] The specific combination of substituents in **2-Methoxy-5-nitropyrimidin-4-amine** suggests several avenues for its potential application in drug discovery.

- **Kinase Inhibitors:** Many kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The functional groups on **2-Methoxy-5-nitropyrimidin-4-amine** could be further modified to create libraries of compounds for screening against various kinase targets.
- **Antimicrobial Agents:** The nitro group is a known pharmacophore in some antimicrobial agents. Its presence, combined with the pyrimidine ring, suggests that this compound and its derivatives could be explored for antibacterial or antifungal activity.
- **Scaffold for Chemical Libraries:** As a functionalized heterocyclic compound, **2-Methoxy-5-nitropyrimidin-4-amine** can serve as a versatile starting material for the synthesis of more complex molecules. The amino and nitro groups provide handles for a variety of chemical transformations, allowing for the generation of diverse chemical libraries for high-throughput screening.

Diagram 2: Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the utilization of the title compound in drug discovery.

Safety and Handling

While specific toxicity data for **2-Methoxy-5-nitropyrimidin-4-amine** is not available, it is prudent to handle this compound with the care afforded to all novel, uncharacterized chemicals. Nitroaromatic compounds can have potential toxicological concerns, and skin and eye irritation are possible. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Future Directions

The lack of extensive research on **2-Methoxy-5-nitropyrimidin-4-amine** presents a clear opportunity for further investigation. Key areas for future research include:

- Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is the first step toward enabling broader research on this compound.
- Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, solubility, and pKa is necessary.
- Spectroscopic Analysis: Detailed NMR, IR, and MS analysis will provide a definitive structural characterization.
- Exploration of Biological Activity: Screening against a panel of biological targets, such as kinases and microbial strains, could uncover potential therapeutic applications.
- Computational Studies: In silico modeling of the compound's properties and its potential interactions with biological targets could guide experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-nitropyrimidin-4-amine – Biotuva Life Sciences [biotuva.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587186#iupac-name-for-2-methoxy-5-nitropyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com